molecular formula C7H14N2O3S B2355886 1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One CAS No. 1342578-40-8

1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One

Cat. No. B2355886
CAS RN: 1342578-40-8
M. Wt: 206.26
InChI Key: WGERBPBMMIAXAM-UHFFFAOYSA-N
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Description

“1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One” is a chemical compound with the molecular formula C7H14N2O3S . It has an average mass of 206.263 Da . This compound is an important intermediate in synthetic organic chemistry, mainly used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of “1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One” consists of a piperazine ring attached to a methylsulfonyl group and an ethanone group . The exact three-dimensional structure would require further analysis using techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 464.6±45.0 °C at 760 mmHg, and a flash point of 234.8±28.7 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .

Scientific Research Applications

properties

IUPAC Name

1-(4-methylsulfonylpiperazin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3S/c1-7(10)8-3-5-9(6-4-8)13(2,11)12/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGERBPBMMIAXAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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